6-Bromo-3-iodoimidazo[1,2-a]pyrimidine
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Overview
Description
6-Bromo-3-iodoimidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrIN3 and a molecular weight of 323.92 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to an imidazo[1,2-a]pyrimidine core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyrimidine typically involves the halogenation of imidazo[1,2-a]pyrimidine derivatives. One common method includes the bromination of 3-iodoimidazo[1,2-a]pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete halogenation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above. This would include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce azido or thiol derivatives .
Scientific Research Applications
6-Bromo-3-iodoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyrimidine largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Similar in structure but lacks the iodine atom.
3-Iodoimidazo[1,2-a]pyrimidine: Similar but lacks the bromine atom.
6-Chloro-3-iodoimidazo[1,2-a]pyrimidine: Similar but contains chlorine instead of bromine.
Uniqueness
6-Bromo-3-iodoimidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. This dual halogenation can enhance its utility in various synthetic and medicinal applications .
Properties
IUPAC Name |
6-bromo-3-iodoimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRVMDRHFQHEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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